molecular formula C10H9ClN4O B2762701 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 370096-67-6

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2762701
CAS No.: 370096-67-6
M. Wt: 236.66
InChI Key: CSHLSZFCPXYIAM-UHFFFAOYSA-N
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Description

“3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a carbohydrazide group, which is a derivative of carboxylic acid where the hydroxyl group has been replaced by a hydrazide group . The presence of a chlorophenyl group indicates that there is a phenyl ring with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the pyrazole ring, the carbohydrazide group, and the chlorophenyl group . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Carbohydrazides can react with carboxylic acids and their derivatives to form hydrazides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors that could influence its properties include the presence of the pyrazole ring, the carbohydrazide group, and the chlorophenyl group, as well as the specific locations of these groups within the molecule .

Scientific Research Applications

1. Medicinal Chemistry Applications

  • Antiviral Activity : A study by Dawood et al. (2011) synthesized derivatives of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, finding that one compound reduced the viral plaques of Herpes simplex type-1 (HSV-1) significantly.
  • Antitubercular Activity : Research by Prathap et al. (2014) on novel pyrazole-oxadiazole derivatives, synthesized from this compound, showed good antitubercular activity against Mycobacterium tuberculosis.
  • Antimicrobial Activity : Multiple studies, including those by Bakhite et al. (2000), Ningaiah et al. (2014), and others, have synthesized various derivatives with potent antibacterial and antifungal properties.
  • Anticancer Activity : A study by Zheng et al. (2009) found that certain derivatives induced apoptosis in A549 lung cancer cells, indicating potential anticancer activity.

2. Molecular Spectroscopy and Material Science Applications

  • Corrosion Inhibition : Paul et al. (2020) investigated the corrosion protection behavior of pyrazole-carbohydrazide compounds, finding them effective in protecting mild steel in acidic solutions.
  • Spectroscopic Investigations : The vibrational spectroscopic studies, as reported by Pillai et al. (2017), provide insights into the industrial and biological significance of pyrazole derivatives.

3. Computational and Theoretical Studies

Future Directions

The study of pyrazole derivatives is a rapidly growing field due to their wide range of biological activities. Future research on “3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHLSZFCPXYIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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